molecular formula C15H22ClN3OS B2671518 2-Chloro-N-[(2-cyclobutylpyrazol-3-yl)methyl]-N-(thiolan-2-ylmethyl)acetamide CAS No. 2411257-27-5

2-Chloro-N-[(2-cyclobutylpyrazol-3-yl)methyl]-N-(thiolan-2-ylmethyl)acetamide

カタログ番号 B2671518
CAS番号: 2411257-27-5
分子量: 327.87
InChIキー: ZSNSPWVWIRWIRD-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Chloro-N-[(2-cyclobutylpyrazol-3-yl)methyl]-N-(thiolan-2-ylmethyl)acetamide, also known as TAK-659, is a small molecule inhibitor that targets the Bruton's tyrosine kinase (BTK) pathway. BTK is a key component of the B-cell receptor signaling pathway, which plays a critical role in the development and survival of B-cells. TAK-659 has shown promising results in preclinical studies as a potential treatment for B-cell malignancies, autoimmune diseases, and other disorders.

作用機序

2-Chloro-N-[(2-cyclobutylpyrazol-3-yl)methyl]-N-(thiolan-2-ylmethyl)acetamide inhibits the activity of BTK, which is a critical component of the B-cell receptor signaling pathway. BTK plays a key role in B-cell activation, proliferation, and survival. Inhibition of BTK by this compound leads to decreased B-cell activation and proliferation, as well as induction of apoptosis in B-cells. This results in decreased tumor growth and improved disease outcomes.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in preclinical studies. Inhibition of BTK by this compound leads to decreased levels of phosphorylated BTK and downstream signaling molecules, such as AKT and ERK. This results in decreased B-cell activation and proliferation. This compound has also been shown to induce apoptosis in B-cells, leading to decreased tumor growth. In addition, this compound has been shown to have anti-inflammatory effects in preclinical models of autoimmune diseases.

実験室実験の利点と制限

2-Chloro-N-[(2-cyclobutylpyrazol-3-yl)methyl]-N-(thiolan-2-ylmethyl)acetamide has several advantages for lab experiments, including its high potency and selectivity for BTK. This compound has also been shown to have good pharmacokinetic properties, including good oral bioavailability and long half-life. However, this compound has some limitations for lab experiments, including its limited solubility in aqueous solutions and potential off-target effects.

将来の方向性

There are several future directions for research on 2-Chloro-N-[(2-cyclobutylpyrazol-3-yl)methyl]-N-(thiolan-2-ylmethyl)acetamide. One area of focus is the development of this compound as a potential therapy for B-cell malignancies, autoimmune diseases, and other disorders. This includes further preclinical studies to optimize dosing and treatment regimens, as well as clinical trials to evaluate safety and efficacy in humans. Another area of focus is the development of new BTK inhibitors with improved potency, selectivity, and pharmacokinetic properties. Finally, research is needed to better understand the mechanisms of resistance to BTK inhibitors, and to identify new targets for combination therapies.

合成法

The synthesis of 2-Chloro-N-[(2-cyclobutylpyrazol-3-yl)methyl]-N-(thiolan-2-ylmethyl)acetamide involves several steps, including the preparation of starting materials, coupling reactions, and purification steps. The synthesis process has been described in detail in several research articles, and various modifications have been made to improve the yield and purity of the final product.

科学的研究の応用

2-Chloro-N-[(2-cyclobutylpyrazol-3-yl)methyl]-N-(thiolan-2-ylmethyl)acetamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these studies, this compound has demonstrated potent antitumor activity, both as a single agent and in combination with other therapies. This compound has also shown efficacy in preclinical models of autoimmune diseases, such as rheumatoid arthritis and lupus.

特性

IUPAC Name

2-chloro-N-[(2-cyclobutylpyrazol-3-yl)methyl]-N-(thiolan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22ClN3OS/c16-9-15(20)18(11-14-5-2-8-21-14)10-13-6-7-17-19(13)12-3-1-4-12/h6-7,12,14H,1-5,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSNSPWVWIRWIRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)N2C(=CC=N2)CN(CC3CCCS3)C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。